8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione
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Overview
Description
8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione is a chemical compound belonging to the class of 1,4-naphthoquinones. These compounds are known for their diverse biological activities and applications in various fields, including medicine, chemistry, and industry . The structure of this compound includes a naphthalene ring with hydroxyl and amino groups, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione typically involves multi-component reactions. One efficient method is the condensation reaction of aromatic aldehydes, aromatic amines, and 2-hydroxynaphthalene-1,4-dione in the presence of a catalyst such as nano copper (II) oxide. This reaction is carried out under mild, ambient, and solvent-free conditions, resulting in high yields and short reaction times .
Industrial Production Methods: Industrial production methods for this compound may involve similar multi-component reactions but on a larger scale. The use of environmentally benign catalysts and solvent-free conditions is preferred to ensure sustainability and cost-effectiveness. The catalyst, such as nano copper (II) oxide, can be recovered and reused multiple times without losing its activity .
Chemical Reactions Analysis
Types of Reactions: 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione undergoes various chemical reactions, including oxidation, reduction, and substitution. The quinone ring in the compound is highly reactive and can participate in addition reactions with nucleophiles such as oxygen, nitrogen, and sulfur .
Common Reagents and Conditions:
Oxidation: The compound can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction can be achieved using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Substitution reactions often involve nucleophiles like amines or thiols under mild conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce dihydroxy derivatives .
Scientific Research Applications
8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione has numerous applications in scientific research:
Mechanism of Action
The mechanism of action of 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione involves its interaction with various molecular targets and pathways:
Molecular Targets: The compound can bind to enzymes and proteins, altering their activity and function.
Pathways Involved: The compound’s effects on cellular pathways include modulation of oxidative stress, inhibition of cell proliferation, and induction of apoptosis in cancer cells.
Comparison with Similar Compounds
Lawsone (2-Hydroxy-1,4-naphthoquinone): Known for its use in henna and its antimicrobial properties.
Juglone (5-Hydroxy-1,4-naphthoquinone): Exhibits antifungal and herbicidal activities.
Naphthazarin (5,8-Dihydroxy-1,4-naphthoquinone): Used in dye production and has antioxidant properties.
Uniqueness: 8-Hydroxy-2-[(2-hydroxyethyl)amino]naphthalene-1,4-dione stands out due to its dual hydroxyl and amino functional groups, which enhance its reactivity and versatility in various applications. Its ability to penetrate the blood-brain barrier and its potential in treating neurodegenerative diseases further highlight its uniqueness .
Properties
CAS No. |
62796-53-6 |
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Molecular Formula |
C12H11NO4 |
Molecular Weight |
233.22 g/mol |
IUPAC Name |
8-hydroxy-2-(2-hydroxyethylamino)naphthalene-1,4-dione |
InChI |
InChI=1S/C12H11NO4/c14-5-4-13-8-6-10(16)7-2-1-3-9(15)11(7)12(8)17/h1-3,6,13-15H,4-5H2 |
InChI Key |
VXUNOEOUPCBXPE-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C(=C1)O)C(=O)C(=CC2=O)NCCO |
Origin of Product |
United States |
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